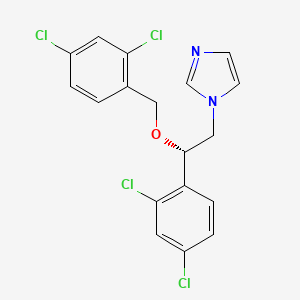

(S)-Miconazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLEWFAAKGYCD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47447-52-9 | |

| Record name | Miconazole, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MICONAZOLE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V2100TWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Exploring Alternative Therapeutic Applications:miconazole Has Been Shown to Exhibit Potent Anticancer Effects in Glioblastoma Cells by Inducing Autophagic Cell Death Through Ros Mediated Endoplasmic Reticulum Stress.nih.govit Also Demonstrates Anti Virulence Activity by Inhibiting Quorum Sensing in Pathogenic Bacteria Like Pseudomonas Aeruginosa.nih.govthese Off Target Activities May Be Stereospecific. Enantioselective Studies Are Needed to Determine if S Miconazole Possesses Distinct or More Potent Activity in These Contexts, Opening Up Possibilities for Its Development in Oncology or As an Antibacterial Agent That Circumvents Traditional Resistance Mechanisms.

The table below highlights the differential inhibitory effects of racemic miconazole (B906) on various virulence factors in P. aeruginosa, an area ripe for enantioselective investigation.

| Virulence Factor | Inhibition by Miconazole (1/4 MIC) |

| Biofilm Formation | ~48% |

| Pyocyanin Production | ~49% |

| Hemolytic Activity | ~59% |

| Rhamnolipid Activity | ~47.5% |

| Data derived from a study on the anti-virulence potential of miconazole. nih.gov |

Foundational Chiral Research:a Critical Future Direction is the Continued Advancement of Chiral Separation and Analytical Techniques.mdpi.comukm.myresearchgate.netrobust and Efficient Methods Are Essential for Accurately Studying the Enantioselective Pharmacokinetics, Pharmacodynamics, and Metabolism of Miconazole in Various Biological Systems.nih.govthis Foundational Work is a Prerequisite for Uncovering and Validating Any Potential Therapeutic Role for the S Enantiomer.

Structure Activity Relationship Sar Studies and Analogue Design of Miconazole

Impact of Stereochemistry on Biological Activity Profiles of Miconazole (B906) and its Enantiomers

Miconazole possesses a chiral center, and its enantiomers, (R)- and (S)-miconazole, have been shown to exhibit different biological activity profiles. Research has indicated that the stereochemistry at this center significantly influences the antifungal efficacy.

Preliminary biological evaluations have demonstrated that (R)-(-)-miconazole is more active than the (S)-isomer and the racemic mixture against several common pathogenic fungi. nih.gov This suggests that the (R)-enantiomer is the primary contributor to the antifungal activity of racemic miconazole. researchgate.net Specifically, (R)-miconazole appeared to be responsible for most of the biological activity against all tested strains in one study. researchgate.net In contrast, for the related compound econazole (B349626), both enantiomers showed considerable biological activity, with (R)-econazole being more potent against Candida krusei and (S)-econazole showing higher activity against Cryptococcus neoformans, Penicillium chrysogenum, and Aspergillus niger. researchgate.netresearchgate.net

More recent studies focusing on analogues for other applications, such as against Naegleria fowleri, have also highlighted the importance of stereochemistry. In the development of miconazole-like inhibitors of N. fowleri CYP51, the (S)-configuration was found to be superior to the (R)-configuration for all tested enantiomer pairs in terms of both binding affinity and potency. nih.govunisi.it For instance, the (S)-enantiomer of a miconazole-like hit compound produced a high-resolution cocrystal structure with the target enzyme. acs.org

These findings underscore the critical role of stereochemistry in the interaction of miconazole and its analogues with their biological targets and emphasize the need to consider enantiomeric forms in drug design and development.

Design and Synthesis of Novel Miconazole Analogues

The quest for antifungal agents with broader spectra, increased potency, and reduced side effects has driven the design and synthesis of numerous novel miconazole analogues. These efforts have primarily focused on modifying the core imidazole (B134444) scaffold and the dichlorophenyl ether moiety.

The imidazole ring is a cornerstone of miconazole's structure and function, playing a crucial role in coordinating with the heme iron of the target enzyme, lanosterol (B1674476) 14α-demethylase. firsthope.co.in Many antifungal drugs are imidazole-based, including ketoconazole, clotrimazole (B1669251), and tioconazole. nih.gov

Modifications of the imidazole moiety or the substituents attached to it have been explored to enhance antifungal activity. For example, the synthesis of imidazole analogues of fluoxetine (B1211875) resulted in compounds with potent anti-Candida activity, in some cases superior to miconazole. researchgate.net Additionally, the introduction of a 2,4-dienone motif into imidazole derivatives has led to the discovery of compounds with broad-spectrum antifungal and antibacterial activity. nih.gov Other research has focused on creating conformationally constrained analogues, such as isobenzofurans, to improve antifungal potency. nih.gov One such analogue proved to be significantly superior to both miconazole and clotrimazole against a vaginal Candida infection in hamsters. nih.gov

The following table summarizes some of the research on imidazole-based derivatives of miconazole:

| Derivative Type | Key Findings | Reference |

| Imidazole analogues of fluoxetine | Potent anti-Candida activity, some superior to miconazole. | researchgate.net |

| Imidazole derivatives with a 2,4-dienone motif | Broad-spectrum antifungal and antibacterial activity. | nih.gov |

| Isobenzofuran (B1246724) analogues | Conformationally constrained, with one analogue showing superior in vivo activity against Candida. | nih.gov |

In an effort to improve upon the properties of imidazole-based antifungals, researchers have turned to triazole-based scaffolds. Triazoles are known to exhibit lower toxicity and greater selectivity for fungal cytochrome P450 enzymes compared to imidazoles. researchgate.net This has led to the development of numerous successful triazole antifungal drugs like fluconazole (B54011) and itraconazole. nih.gov

The replacement of the imidazole ring in miconazole with a triazole nucleus has been a key strategy in the design of new analogues. nih.gov Studies have shown that these triazole-based miconazole analogues can exhibit potent antifungal activities, sometimes comparable or even superior to miconazole and fluconazole. nih.gov For instance, a 3,4-dichlorobenzyl derivative showed promising activity against all tested fungal strains. nih.gov

Hybrid compounds incorporating a triazole scaffold have also been investigated. One study designed a series of 1,2,3-triazole compounds possessing a 1,2,4-oxadiazole (B8745197) ring, with some compounds showing greater potency than miconazole against specific fungal species. tandfonline.com Another approach involved the synthesis of 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives, which demonstrated remarkable selectivity against Rhizopus oryzae. researchgate.net

The table below provides a snapshot of the research into triazole-based miconazole analogues:

| Derivative Type | Key Findings | Reference |

| Triazole replacement of imidazole | Potent antifungal activity, with a 3,4-dichlorobenzyl derivative showing broad-spectrum efficacy. | nih.gov |

| 1,2,3-triazole with 1,2,4-oxadiazole ring | Some compounds more potent than miconazole against Candida albicans and Aspergillus flavus. | tandfonline.com |

| 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazoles | Remarkable selectivity against Rhizopus oryzae. | researchgate.net |

Identification of Pharmacophores and Key Structural Moieties Contributing to Activity

The antifungal activity of miconazole is attributed to several key structural features that constitute its pharmacophore. Understanding these moieties is essential for the rational design of new and improved antifungal agents.

The core pharmacophore of miconazole and other azole antifungals includes:

An azole ring (imidazole or triazole): This is essential for activity as it coordinates with the heme iron atom in the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby inhibiting it. firsthope.co.indrugbank.com

A dichlorinated phenyl group: The chlorine atoms on this ring enhance the lipophilicity of the molecule, which facilitates penetration of the fungal cell membrane. firsthope.co.in These substitutions also affect the selectivity and potency of the compound. firsthope.co.in The 3,5-dichlorophenyl substituent is a common feature in several potent antifungal azoles. nih.gov

An ether linkage: This flexible linker allows for the optimal spatial orientation of the molecule within the enzyme's active site. firsthope.co.in

A second aromatic ring: This feature also contributes to the binding affinity with the fungal enzyme. firsthope.co.in

Molecular modeling and SAR studies have further refined our understanding of the miconazole pharmacophore. For instance, a study on isobenzofuran analogues suggested that while a common conformation is important, unique molecular volume and electrostatic properties associated with substituents like chlorine atoms can significantly impact activity. nih.gov

Rational Drug Design for Enhanced Potency and Selectivity (e.g., against specific fungal or parasitic enzymes)

Rational drug design, often aided by computational methods like 3D-QSAR and molecular docking, has become a powerful tool for developing miconazole analogues with enhanced potency and selectivity. core.ac.uk These approaches leverage the understanding of the drug's mechanism of action and the structure of its target enzyme to design molecules with improved properties.

A key target for rational design is the fungal enzyme lanosterol 14α-demethylase (CYP51). mdpi.com By designing molecules that fit more snugly into the active site of fungal CYP51 and have a lower affinity for human cytochrome P450 enzymes, it is possible to increase potency and reduce off-target effects. researchgate.net The development of triazole-based antifungals is a prime example of this strategy, as they generally exhibit greater selectivity for the fungal enzyme. researchgate.net

Rational design has also been applied to target enzymes in other organisms. For example, a miconazole-like scaffold was identified as a promising lead for inhibitors of Naegleria fowleri CYP51. nih.govacs.org Through a combination of cheminformatics, biochemistry, and X-ray crystallography, analogues were synthesized that retained potency against the molecular target and exhibited brain permeability in mice, a crucial property for treating infections of the central nervous system. nih.govacs.org

Furthermore, the introduction of different chemical groups based on rational design principles has led to analogues with improved characteristics. For instance, the incorporation of selenium into the miconazole scaffold, based on the principle of bioisosterism, resulted in novel analogues with significant antifungal activity, even against fluconazole-resistant fungi. nih.govcabidigitallibrary.org These selenium-containing compounds also showed a strong inhibitory effect on C. albicans CYP51. cabidigitallibrary.org

In Vitro and Theoretical Pharmacokinetic and Metabolic Research of Miconazole

In Vitro Biotransformation Studies

In vitro biotransformation studies are essential for understanding the metabolic fate of drugs like miconazole (B906). These studies utilize cellular components, primarily from the liver, to simulate and analyze metabolic reactions in a controlled laboratory setting.

Human Liver Microsome (HLM) Assays for Phase I Metabolism Simulation

Human Liver Microsomes (HLMs) are fragments of the endoplasmic reticulum from liver cells and are rich in drug-metabolizing enzymes, especially Cytochrome P450 (CYP) enzymes. researchgate.net They are a standard tool for simulating Phase I metabolism, which typically involves oxidation, reduction, and hydrolysis reactions. When miconazole is incubated with HLMs in the presence of cofactors like NADPH, it undergoes significant metabolism. nih.govnih.gov Studies have demonstrated that miconazole is metabolized at a modest rate in HLMs, with about 8% of the drug being metabolized after 120 minutes. nih.gov These assays are crucial for identifying the primary metabolic pathways and the enzymes involved in the biotransformation of miconazole. nih.govmdpi.com

Identification and Characterization of Novel Metabolites (e.g., Hydroxylation of Benzene (B151609) Ring, Oxidation of Imidazole (B134444) Moiety)

The use of advanced analytical techniques, such as ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS), has enabled the identification of previously unknown metabolites of miconazole. mdpi.comnih.gov In studies using HLMs, miconazole has been shown to undergo biotransformation reactions that include the hydroxylation of its benzene ring and the oxidation of its imidazole moiety, leading to subsequent degradation. nih.govmdpi.comnih.gov

One study successfully identified seven new metabolites of miconazole. nih.govnih.gov The primary metabolite, M2, was formed through N-oxidation within the imidazole moiety. nih.gov Another key biotransformation is the hydroxylation of the benzene ring. nih.govresearchgate.net While hydroxylation of the benzene ring has been observed in other contexts, its identification as a product of hepatic metabolism is a significant finding. researchgate.net Further oxidation can also occur on the imidazole ring itself, as seen in metabolite M5. nih.gov The degradation of the imidazole ring can lead to the formation of metabolites lacking this structure, such as free amines.

Enzyme Inhibition and Induction Studies on Drug-Metabolizing Enzymes (in vitro)

Miconazole is a well-established inhibitor of various drug-metabolizing enzymes, a characteristic that is a primary contributor to its numerous drug-drug interactions. In vitro studies are critical for quantifying the potency and selectivity of this inhibition.

Cytochrome P450 (CYP) Isoforms (e.g., CYP1A1, CYP3A4, CYP2C9, CYP2B6, CYP2D6, CYP2E1)

In vitro studies have consistently demonstrated that miconazole is a potent inhibitor of a broad range of CYP450 isoforms. nih.govnih.gov It shows particularly strong inhibitory effects on CYP3A4, a key enzyme responsible for the metabolism of many drugs. nih.govoup.com Miconazole is also a potent inhibitor of CYP2C9 and CYP2C19. nih.govjst.go.jp Its inhibitory capacity extends to other isoforms as well, including CYP1A2, CYP2B6, CYP2D6, and CYP2E1. nih.govasm.orgpharmacytimes.com The IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity, are in the low micromolar range for several of these enzymes, highlighting miconazole's potent inhibitory nature. jst.go.jpresearchgate.netkarger.com For instance, the Ki (inhibition constant) for miconazole with CYP2B6 and CYP3A4 has been reported to be as low as 0.05 µM and 0.03 µM, respectively. researchgate.net

Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by Miconazole

| CYP Isoform | Miconazole's Inhibitory Effect | Reference(s) |

|---|---|---|

| CYP1A1 | Potent/moderate inhibition | researchgate.netnih.gov |

| CYP1A2 | Moderate inhibition | asm.orgresearchgate.net |

| CYP2B6 | Potent inhibition | researchgate.netnih.govsci-hub.se |

| CYP2C9 | Potent inhibition | nih.govjst.go.jppharmacytimes.com |

| CYP2C19 | Potent inhibition | jst.go.jpnih.gov |

| CYP2D6 | Moderate inhibition | asm.orgresearchgate.netnih.gov |

| CYP2E1 | Inhibition observed | nih.govasm.org |

| CYP3A4 | Potent inhibition | nih.govnih.govoup.comnih.gov |

UDP-Glucuronosyltransferases (UGTs)

In addition to its effects on Phase I CYP enzymes, miconazole also interacts with Phase II enzymes, specifically UDP-glucuronosyltransferases (UGTs). UGTs are responsible for glucuronidation, a process that facilitates the excretion of drugs. In vitro studies have shown that miconazole can inhibit several UGT isoforms. nih.gov For example, miconazole has been demonstrated to inhibit the glucuronidation of certain compounds by human liver microsomes. psu.edu One study reported weak inhibition of UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A9, and UGT2B7 by miconazole, while no inhibition was observed for UGT1A1. researchgate.net Another study indicated that miconazole is a substrate for UGT1A4 and to a lesser extent for UGT1A1, UGT1A3, and UGT2B7. nih.govresearchgate.net

Table 2: In Vitro Inhibition of UGT Isoforms by Miconazole

| UGT Isoform | Miconazole's Inhibitory Effect | Reference(s) |

|---|---|---|

| UGT1A1 | No inhibition | researchgate.net |

| UGT1A3 | Weak inhibition | researchgate.net |

| UGT1A4 | Weak inhibition | researchgate.net |

| UGT1A6 | Weak inhibition | researchgate.net |

| UGT1A7 | Weak inhibition | researchgate.net |

| UGT1A9 | Weak inhibition | researchgate.net |

| UGT2B7 | Weak inhibition | researchgate.net |

Theoretical Modeling of Drug-Drug Interactions (DDI) at a Metabolic Level

Theoretical modeling, particularly pharmacokinetic (PK) modeling, is a valuable tool for predicting the clinical significance of drug-drug interactions (DDIs) based on in vitro data. nih.gov For miconazole, its potent inhibition of CYP2C9 is a key factor in its interaction with the anticoagulant warfarin (B611796). nih.gov Pharmacokinetic modeling has shown that the co-administration of miconazole oral gel and warfarin can lead to a substantial increase in warfarin concentration. nih.gov These models can quantitatively estimate the extent of inhibition of a drug's metabolism. For example, the metabolism of (S)-warfarin is potently inhibited by standard doses of miconazole gel. nih.gov Such theoretical models, which integrate in vitro inhibition data with pharmacokinetic principles, are crucial for anticipating and managing DDIs at a metabolic level, although they may not always capture the full extent of the clinical effects. nih.govnih.govasm.org

Protein Binding Characteristics (e.g., Serum Albumin Binding in in vitro models)

In vitro studies demonstrate that (S)-Miconazole exhibits a high degree of binding to plasma proteins, a crucial characteristic influencing its distribution and availability. drugbank.commedicaldialogues.inontosight.ai Research indicates that miconazole binds extensively to human plasma proteins, with binding reported to be as high as 98.7%. hres.ca Specifically, in human blood, approximately 88.2% of miconazole is bound to plasma proteins, while another 10.6% is associated with blood cells. hres.cawikipedia.org Other reports suggest a protein binding range of 90-93%. core.ac.ukirjet.net

The primary binding protein for miconazole in the plasma is human serum albumin (HSA). drugbank.commedicaldialogues.inhres.ca Studies using a 4% HSA solution showed 98% binding of miconazole nitrate (B79036). hres.ca The interaction between miconazole and HSA has been characterized as a static quenching procedure, primarily driven by electrostatic forces. psu.edu Further investigations have identified the binding vicinity for miconazole on the HSA molecule to be Site I. psu.edu This binding leads to conformational changes in the protein, notably a reduction in the α-helix structure. psu.edu

The binding affinity of miconazole to HSA has been quantified, with a binding constant (K) determined to be 2.36 × 10⁴ L mol⁻¹. tandfonline.com While HSA is the main binding partner, other serum proteins also play a role. It has been observed that alpha-globulin can cause a significant loss in the anti-Candida activity of miconazole, an effect not seen with gamma-globulin. nih.gov The impact of this extensive protein binding on the drug's antifungal activity is significant; in vitro studies have shown that the decrease in miconazole's activity in the presence of serum proteins aligns with predictions based on the free-drug hypothesis. nih.gov

Interactive Table: Miconazole Protein Binding Data

| Parameter | Finding | Source(s) |

| Overall Plasma Protein Binding | 98.7% | hres.ca |

| Binding to Plasma Proteins | 88.2% - 93% | hres.cawikipedia.orgcore.ac.ukirjet.net |

| Binding to Blood Cells | 10.6% | hres.cawikipedia.org |

| Primary Binding Protein | Human Serum Albumin (HSA) | drugbank.commedicaldialogues.inhres.ca |

| Binding Site on HSA | Site I | psu.edu |

| Binding Constant (K) with HSA | 2.36 × 10⁴ L mol⁻¹ | tandfonline.com |

| Primary Binding Force | Electrostatic forces | psu.edu |

Conceptual Pathways of Biotransformation and Excretion in Model Systems

The biotransformation of this compound is primarily conducted in the liver, where it is metabolized by cytochrome P450 (CYP) enzymes into inactive metabolites. drugbank.commedicaldialogues.ininchem.org In vitro studies have shown miconazole to be a potent inhibitor of several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. asm.orgnih.gov

Conceptual metabolic pathways have been elucidated through various in vitro model systems. The main routes of hepatic metabolism are O-dealkylation and oxidative N-dealkylation. inchem.org More recent and detailed investigations using human liver microsomes (HLM) have expanded this understanding. These studies identified seven previously unknown metabolites, confirming that miconazole undergoes biotransformation through hydroxylation of its benzene ring and oxidation of the imidazole moiety, which is subsequently degraded. nih.govmdpi.comnih.gov The rate of metabolism in these HLM assays was found to be modest; for instance, only 8% of the drug was metabolized after a 120-minute incubation period. nih.gov

In vitro experiments using rat liver, lung, and kidney microsomes identified the major metabolite as α-(2,4-dichloro-phenyl)-1H-imidazole-1-ethanol, which is formed via oxidative O-dealkylation. hres.ca

Regarding excretion, model systems indicate that elimination occurs through both urine and feces. drugbank.com A very small fraction, less than 1%, of unchanged miconazole is found in the urine. drugbank.com However, approximately 10% to 20% of an oral dose is excreted in the urine, primarily in the form of its metabolites. inchem.org The majority of the dose is eliminated in the feces. inchem.org

Interactive Table: Miconazole In Vitro Metabolism and Biotransformation

| Model System | Key Metabolic Pathways | Major Findings / Metabolites | Source(s) |

| Human Liver Microsomes (HLM) | Hydroxylation, Imidazole Oxidation & Degradation | Identification of seven new metabolites; Modest rate of metabolism (8% in 120 min). | nih.govmdpi.comnih.gov |

| General Hepatic Models | O-dealkylation, Oxidative N-dealkylation | Metabolism produces inactive metabolites. | inchem.org |

| Rat Liver, Lung, & Kidney Microsomes | Oxidative O-dealkylation | Major metabolite: α-(2,4-dichloro-phenyl)-1H-imidazole-1-ethanol. | hres.ca |

| Various In Vitro Assays | Cytochrome P450 Inhibition | Potent inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4. | asm.orgnih.gov |

Advanced Drug Delivery Systems Research for Miconazole Conceptual and Mechanistic

Nanoparticle-Based Systems

Nanoparticle-based systems leverage carriers with dimensions in the nanometer range to improve the pharmaceutical properties of drugs. For miconazole (B906), these systems are designed to increase its penetration into skin and mucosal layers, provide controlled and sustained release, and ultimately enhance its antifungal activity at the site of infection. nih.gov

Polymeric nano-micelles are nanosized, core-shell structures formed from the self-assembly of amphiphilic block copolymers in an aqueous solution. mdpi.com The hydrophobic core serves as a reservoir for poorly soluble drugs like miconazole, while the hydrophilic shell provides a stable interface with the biological environment. mdpi.comijpsonline.com The use of a combination of different polymers to form "mixed" nano-micelles can further optimize drug encapsulation and release properties. researchgate.net

Research has shown that formulating miconazole nitrate (B79036) into mixed nano-micelles using polymers like Pluronic® and Soluplus® can dramatically improve its encapsulation efficiency and provide a sustained release profile. rjptonline.orgresearchgate.net In one study, incorporating Soluplus® into a Pluronic®-based micellar system increased the encapsulation efficiency of miconazole nitrate from approximately 35% to over 99%. rjptonline.orgi-scholar.in These nano-micelles, with particle sizes typically under 100 nm, create a stable platform for delivery. rjptonline.org The sustained release mechanism is attributed to the slow diffusion of the drug from the tightly packed hydrophobic core of the micelle. nih.gov This controlled release ensures a prolonged therapeutic effect, which is particularly beneficial for treating persistent infections like fungal keratitis. rjptonline.orgresearchgate.net

Table 1: Research Findings on Polymeric Mixed Nano-Micelles for Miconazole Delivery

| Polymer System | Particle Size (nm) | Encapsulation Efficiency (%EE) | Key Research Findings |

| Pluronic® F127 / Pluronic® P123 rjptonline.orgi-scholar.in | ~34-41 | 35.12 ± 3.18 | Optimized ratio of polymers showed good micelle formation and drug encapsulation. |

| Soluplus®-Pluronic® (SP-MPM) rjptonline.orgi-scholar.in | 44.39 ± 2.68 | 99.19 ± 7.03 | Addition of Soluplus® significantly enhanced encapsulation efficiency and provided a sustained release profile. rjptonline.orgi-scholar.in |

| CKR12-Poly(lactic-co-glycolic) acid (CKR12-PLGA) nih.gov | Not Specified | Not Specified | Micelles demonstrated a sustained release profile, retaining miconazole for a prolonged period. nih.gov |

Liposomes and ethosomes are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs. Liposomes are composed of phospholipid bilayers, resembling cell membranes, while ethosomes are modified liposomes that contain a high concentration of ethanol (B145695) in their structure. nih.govresearchgate.net This high ethanol content gives ethosomes a more flexible and deformable character compared to conventional liposomes. dovepress.com

For topical delivery of miconazole, the primary goal is to enhance its permeation through the skin's formidable barrier, the stratum corneum. researchgate.netijpsr.com Studies comparing miconazole-loaded liposomes and ethosomes have demonstrated the superior skin penetration of ethosomal formulations. ijpsr.compsu.edu The ethanol in ethosomes is believed to work through a dual mechanism: it fluidizes the lipids in the vesicle bilayer, making the ethosome ultra-deformable, and it also interacts with the lipids of the stratum corneum, temporarily disrupting its organization and reducing its barrier function. dovepress.comnih.gov This allows the flexible ethosomes to penetrate more deeply into the skin layers, carrying the encapsulated miconazole to the target site. psu.edu Consequently, ethosomes have been shown to achieve a higher drug flux across the skin and greater drug retention within the skin compared to liposomal formulations. researchgate.net

Table 2: Comparative Research on Liposomal and Ethosomal Miconazole Formulations

| Vesicular System | Composition | Key Research Findings |

| Liposomes | Soya lecithin, Cholesterol psu.edu | Standard vesicular carrier; shows some drug release but limited skin permeation compared to ethosomes. psu.edu |

| Ethosomes | Soya lecithin, Ethanol (~30-40%) researchgate.netpsu.edu | Significantly higher skin permeation and drug retention compared to liposomes. researchgate.netpsu.edu The enhanced delivery is attributed to vesicle flexibility and the penetration-enhancing effect of ethanol. psu.edu |

| Transethosomes | Phospholipids, Ethanol, Edge Activator nih.gov | Combines the benefits of ethosomes and ultra-deformable transfersomes for enhanced drug penetration through the stratum corneum. nih.gov |

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are advanced lipid-based nanoparticle systems that have emerged as effective carriers for topical drug delivery. mdpi.com SLNs are produced from solid lipids, while NLCs, a second generation of these carriers, are made from a blend of solid and liquid lipids. researchgate.netnih.gov This blend creates a less-ordered, imperfect lipid matrix in NLCs, which offers more space for drug loading and can prevent drug expulsion during storage—a potential drawback of the highly crystalline structure of SLNs. japsonline.com

Both SLNs and NLCs are well-suited for encapsulating lipophilic drugs like miconazole. researchgate.netnih.gov The solid lipid matrix protects the encapsulated drug and allows for controlled release. japsonline.com For topical application, these nanoparticles can increase drug accumulation in the skin, creating a targeting effect. nih.gov Research on miconazole-loaded SLNs and NLCs has shown high entrapment efficiencies, often exceeding 90%. researchgate.net The nanocarriers can be incorporated into hydrogels for convenient topical application. japsonline.comnih.gov Studies have demonstrated that these formulations can provide a sustained release of miconazole and significantly increase its accumulation in the skin compared to conventional gels, thereby enhancing its local therapeutic effect while minimizing systemic absorption. researchgate.netnih.gov

Table 3: Research Findings on Miconazole-Loaded SLNs and NLCs

| Carrier Type | Lipid Matrix | Particle Size (nm) | Entrapment Efficiency (%EE) | Key Research Findings |

| SLN | Compritol 888 ATO nih.gov | 244 - 766 | 80 - 100% | Significantly increased the accumulative uptake of miconazole in the skin compared to a marketed gel. nih.gov |

| NLC | Glyceryl tripalmitate, Miglyol 812 japsonline.com | < 300 | High (80-98% yield) | NLC-based gel provided a sustained release and improved stability. japsonline.com |

| NLC | Solid lipid and various oils researchgate.net | ~200-300 | > 90% | NLCs demonstrated improved performance in stability and provided a sustaining topical effect. researchgate.net |

| NLC | Miconazole-loaded NLC in a hydrogel researchgate.net | ~200 | > 87% | Improved the antifungal activity against Candida albicans compared to a commercial gel, achieving the same effect at a much lower dose. researchgate.net |

Micro-Particulate Systems

Micro-particulate systems involve carriers with dimensions in the micrometer range. While larger than nanoparticles, these systems offer distinct advantages for certain applications, particularly in achieving prolonged, localized drug delivery without deep tissue penetration.

Microspheres are solid, spherical micro-particles made from various biodegradable polymers. cuestionesdefisioterapia.comijcrt.org They can encapsulate drugs and are designed to release them in a controlled or sustained manner. The release kinetics can be modulated by altering the polymer type, drug-to-polymer ratio, and particle size. cuestionesdefisioterapia.comijcrt.org

Research into miconazole-loaded microspheres has demonstrated their potential for prolonged antifungal therapy. cuestionesdefisioterapia.com Using polymers such as poly(lactic-co-glycolic acid) (PLGA) or sodium alginate, researchers have successfully fabricated microspheres with high drug entrapment efficiency, ranging from 72% to over 90%. cuestionesdefisioterapia.comijrcs.org These microspheres, typically between 140-210 µm in size, exhibit a sustained release profile, releasing the drug over a period of 12 hours or more. cuestionesdefisioterapia.com The drug release mechanism often follows models like the Higuchi matrix, indicating a diffusion-controlled process, sometimes combined with polymer erosion. cuestionesdefisioterapia.com This controlled release profile makes microspheres a promising alternative for enhancing the duration of action of miconazole. cuestionesdefisioterapia.comcuestionesdefisioterapia.com

Table 4: Research Findings on Miconazole-Loaded Microspheres

| Polymer(s) Used | Particle Size (µm) | Entrapment Efficiency (%EE) | Cumulative Release (at 12h) | Key Research Findings |

| Various polymers cuestionesdefisioterapia.com | 140 - 210 | 72.06% - 89.45% | 81.80% - 93.60% | Demonstrated a sustained drug release over 12 hours, following Higuchi and Peppas models for controlled kinetics. cuestionesdefisioterapia.com |

| Sodium Alginate ijrcs.org | 150.50 | 90.25% | 98.80% | Showed a consistent and gradual release pattern, indicating enhanced bioavailability. ijrcs.org |

| Poly(lactide-co-glycolide) (PLGA) jst.go.jp | ~20 | Good | Varied by preparation temp. | Release rates could be controlled by altering the preparation temperature, affecting polymer properties. jst.go.jp |

| Eudragit® L100, Gantrez MS-955 researchgate.net | Micrometer-sized | > 89% | Not specified (immediate) | Designed for immediate release in the oral environment by increasing the drug's dissolution rate. researchgate.net |

Microsponges are highly porous, polymeric microspheres that can entrap a wide range of active substances. derpharmachemica.comjddtonline.info They are designed as a reservoir-type system; when applied topically, they slowly release the entrapped drug over a prolonged period. jddtonline.infonih.gov The characteristic size of microsponges (typically 5–300 µm) is a crucial feature, as it is too large to penetrate the stratum corneum. nih.gov This ensures that the delivery system remains on the surface of the skin or in the upper epidermis, providing prolonged localized action while minimizing transdermal penetration and systemic side effects. nih.govresearchgate.net

Miconazole-loaded microsponges have been developed and incorporated into topical gels and creams. nih.govisciii.es These formulations are designed to control the release of miconazole over several hours. Studies show that microsponge-based gels can prolong the release of miconazole for up to 8 or 12 hours, a significant extension compared to conventional formulations. nih.govisciii.es The release mechanism can be triggered by factors like rubbing or changes in skin temperature. researchgate.net The porous structure allows for a sustained flow of the drug from the microsponge onto the skin, making it an effective system for treating superficial fungal infections. isciii.esresearchgate.net

Table 5: Research Findings on Miconazole-Loaded Microsponges

| Formulation Details | Polymer Used | Particle Characteristics | In Vitro Release Profile | Key Research Findings |

| Microsponge-loaded cream nih.gov | Not specified | Spherical, porous | Controlled release for ~8 hours (vs. ~4h for conventional gel). nih.gov | The system was more efficient at a 1:2 drug-polymer ratio, providing prolonged localized delivery. nih.gov |

| Microsponge-based gel isciii.esresearchgate.net | Eudragit RS 100 | Spherical, porous | Sustained release of 67% - 80.6% over 12 hours. isciii.esresearchgate.net | The microsponge system was found to be a potential delivery platform for prolonged release in treating diaper dermatitis. isciii.esresearchgate.net |

Emulsion-Based Systems

Emulsion-based systems are a cornerstone in overcoming the challenges associated with poorly water-soluble drugs like miconazole. These formulations enhance solubility, improve bioavailability, and can be tailored for specific delivery routes.

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactants, often in combination with a cosurfactant. They have emerged as a promising strategy to enhance the solubility and bioavailability of lipophilic drugs such as miconazole. mdpi.comijrar.org The spontaneous formation and ease of manufacturing make them a practical choice for pharmaceutical formulations. ijrar.orgresearchgate.net

Research has focused on developing miconazole-based microemulsions for various applications, including buccal and topical delivery. mdpi.comajol.info One study aimed to improve the bioavailability of miconazole for oral candidiasis by developing microemulsions using oleic acid as the oil phase, Tween 20 as the surfactant, and PEG 400 as the cosurfactant. mdpi.com The resulting microemulsion, with a mean droplet size of 119.6 nm, demonstrated favorable characteristics for buccal delivery. mdpi.com Another study successfully formulated a stable topical microemulsion of miconazole nitrate using a combination of Tween 80, propylene (B89431) glycol, and castor oil, which showed significant drug release and permeation. ajol.info

The selection of components is critical for the successful formulation of a microemulsion. Solubility studies are essential to identify suitable oils, surfactants, and cosurfactants that can effectively solubilize miconazole. mdpi.commdpi.com For instance, oleic acid and the surfactant polyoxyethylene sorbitan (B8754009) monooleate (PSM) have been identified as suitable components due to their high solubilizing capacity for miconazole nitrate. mdpi.com The ratio of surfactant to cosurfactant also plays a crucial role in determining the properties and stability of the microemulsion. researchgate.netajol.info

Table 1: Composition and Properties of an Optimized Miconazole Microemulsion mdpi.com

| Component | Concentration (w/w) |

| Miconazole Base | 2% |

| Oleic Acid | 5% |

| Tween 20 | 40% |

| PEG 400 | 20% |

| Water | 33% |

| Property | Value |

| Mean Droplet Size | 119.6 nm |

| Work of Adhesion | 71.98 mN/m |

| Diffusion Coefficient | 2.11 x 10⁻⁵ cm²/s |

Nanoemulsions, which are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20-200 nm, offer advantages over microemulsions, including higher kinetic stability and the need for less surfactant. nih.gov These systems are being explored to enhance the skin penetration and residence time of miconazole, which is beneficial for treating deep-seated fungal skin infections. researchgate.netacs.org

The small droplet size of nanoemulsions provides a larger surface area, which can lead to increased drug permeation through the skin. acs.orgnih.gov Studies have shown that miconazole-loaded nanoemulsions can significantly improve drug permeation and retention in the skin compared to conventional formulations. researchgate.netnih.gov For instance, a cationic nanoemulsion of miconazole nitrate demonstrated enhanced permeation flux and drug deposition in rat skin. researchgate.net The incorporation of miconazole into nanoemulsions has been shown to increase its solubility by up to 6550 times compared to its aqueous solubility. researchgate.net

The composition of the nanoemulsion, including the choice of oil, surfactant, and cosurfactant, influences its physical characteristics and performance. nih.gov For example, one study developed an optimal nanoemulgel formulation of miconazole nitrate using almond oil, Tween 80, and Span 80, which showed a high drug release rate and improved skin permeation. nih.gov The addition of a gelling agent like Carbopol can increase the viscosity and residence time of the formulation on the skin. nih.govmdpi.com

Table 2: Ex Vivo Permeation Parameters of Miconazole Nanoemulsion Formulations researchgate.net

| Formulation | Permeation Flux (μg/cm²/h) | Cumulative Amount Permeated (μg/cm²) | Drug Deposition (μg/cm²) |

| Cationic Nanoemulsion (MCNE11) | 5.7 ± 0.1 | 205.4 | 932.7 ± 41.6 |

| Anionic Nanoemulsion (MNE11) | 3.0 ± 0.05 | - | 331.8 ± 22.6 |

| Marketed Product (MKT) | 1.0 ± 0.01 | - | 338.1 ± 15.6 |

| Drug Suspension (DS) | 0.72 ± 0.008 | - | 123.3 ± 6.2 |

Inclusion Complexes with Cyclodextrins for Solubility and Stability Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to form inclusion complexes with poorly soluble drugs like miconazole. researchgate.netnih.gov This complexation can significantly enhance the drug's aqueous solubility, dissolution rate, and stability. researchgate.netdovepress.com

Various types of cyclodextrins, including beta-cyclodextrin (B164692) (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (MβCD), have been investigated for complexation with miconazole. nih.govdovepress.com Studies have shown that miconazole forms inclusion complexes with these cyclodextrins, with the benzene (B151609) ring of the miconazole molecule typically entering the cyclodextrin (B1172386) cavity. researchgate.net

The formation of these complexes leads to a substantial increase in miconazole's solubility. For example, inclusion complexes with thiolated β-CDs have been reported to increase the solubility of miconazole nitrate by 157- to 257-fold. dovepress.com Phase solubility studies have indicated the formation of 1:1 and 1:2 stoichiometric complexes between miconazole and MβCD or HPβCD. nih.gov The method of preparation, such as co-evaporation, spray-drying, and lyophilization, has been shown to influence the properties of the resulting solid inclusion complexes. nih.gov

The addition of a third component, such as a hydroxy acid, can further enhance the complexation efficiency and solubility. impactfactor.org For instance, a stable ternary inclusion complex has been formed with miconazole, HPβCD, and maleic acid. impactfactor.orgualberta.ca

Table 3: Stability Constants and Solubility Enhancement of Miconazole-Cyclodextrin Complexes

| Cyclodextrin Derivative | Stoichiometry | Stability Constant (Ks) | Solubility Enhancement | Reference |

| Methyl-β-cyclodextrin (MβCD) | 1:1 | 145.69 M⁻¹ | - | nih.gov |

| Methyl-β-cyclodextrin (MβCD) | 1:2 | 11.11 M⁻¹ | - | nih.gov |

| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:1 | 126.94 M⁻¹ | - | nih.gov |

| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:2 | 2.20 M⁻¹ | - | nih.gov |

| Thiolated β-CD (β-CD-SH₆₀₀) | - | - | 157-fold | dovepress.com |

| Thiolated β-CD (β-CD-SH₁₂₀₀) | - | - | 257-fold | dovepress.com |

Conceptual Frameworks for Enhanced Permeation, Retention, and Sustained Release Profiles

The development of advanced drug delivery systems for miconazole is guided by conceptual frameworks aimed at enhancing its permeation through biological barriers, increasing its retention at the site of action, and providing a sustained release profile. researchgate.netacs.org These strategies are crucial for improving therapeutic efficacy, especially in topical and transdermal applications. acs.orgnih.gov

Nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are key components of these frameworks. researchgate.net These systems can encapsulate miconazole, protecting it from degradation and facilitating its transport across the skin's stratum corneum. The small size of nanoparticles allows for better penetration and increased drug concentration in the skin layers. acs.org

For instance, ethosomes, which are lipid vesicles containing ethanol, have been shown to enhance the permeation of miconazole through the skin. acs.org The ethanol in ethosomes is believed to fluidize the lipid bilayers of the stratum corneum, thereby increasing drug penetration. acs.org Similarly, transethosomal gels have been developed that exhibit significantly higher ex vivo drug permeation compared to plain gels, along with a sustained release profile. mdpi.com

The surface charge of the nanocarrier can also be manipulated to improve drug delivery. Cationic nanoemulsions, for example, can enhance interaction with the negatively charged skin surface, potentially leading to increased drug retention and permeation. researchgate.net The incorporation of penetration enhancers into formulations is another strategy to improve the dermal delivery of miconazole. acs.org

Synergistic Formulations with Adjuvant Compounds for Enhanced Biological Activity

Research has shown that certain compounds can potentiate the antifungal activity of miconazole against resistant strains of Candida albicans. frontiersin.orgnih.gov For example, the quaternary ammonium (B1175870) compound domiphen (B77167) bromide has been identified as a potent synergizer for miconazole, significantly reducing the viability of C. albicans biofilms. nih.gov The combination of miconazole and domiphen bromide has also shown efficacy against azole-resistant C. albicans, C. glabrata, and C. auris isolates. nih.gov

Other studies have explored the synergistic effects of miconazole with other azole antifungals, such as voriconazole, against certain fungal species. reviberoammicol.com Additionally, plant-based preparations and their active components, like berberine, have been found to act synergistically with miconazole against C. albicans biofilms. frontiersin.org The mechanism of synergy can vary, from disrupting the fungal cell membrane to inhibiting key enzymes in ergosterol (B1671047) biosynthesis. frontiersin.org

Table 4: Compounds with Synergistic Activity with Miconazole

| Adjuvant Compound | Target Organism | Observed Effect | Reference |

| Domiphen Bromide | Candida albicans biofilms | 1,000-fold reduction in viable biofilm cells | nih.gov |

| Hexachlorophene | Candida albicans biofilms | Synergistic effect with miconazole nitrate | frontiersin.org |

| Pyrvinium Pamoate | Candida albicans biofilms | Synergistic effect with miconazole nitrate | frontiersin.org |

| Artesunate | Candida albicans biofilms | Synergistic effect with miconazole nitrate | frontiersin.org |

| Voriconazole | Fusarium spp. | 37.5% of isolates showed synergism | reviberoammicol.com |

| Berberine | Candida albicans biofilms | Synergistic effect with miconazole | frontiersin.org |

Advanced Analytical Methodologies for Miconazole Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of (S)-miconazole, enabling high-resolution separation and precise quantification. High-performance liquid chromatography, gas chromatography, and high-performance thin-layer chromatography are among the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the enantioselective analysis of miconazole (B906). researchgate.netnih.gov The separation of miconazole enantiomers is crucial as they may exhibit different pharmacological activities. Research has demonstrated the successful separation of miconazole enantiomers using various polysaccharide-based chiral columns. researchgate.netnih.govcapes.gov.br

A study highlighted the use of six different polysaccharide-based chiral columns for this purpose, with the Lux Cellulose-3 column proving effective when using methanol (B129727) as the mobile phase at a flow rate of 1 mL·min-1. nih.govresearchgate.net Detection is typically carried out using a UV detector set at a wavelength of 230 nm. researchgate.netnih.gov This method was validated for linearity in the concentration range of 1 to 200 μg·mL-1, demonstrating high precision and recovery. nih.gov Another study explored the use of a mobile phase composed of hexane–2-propanol–diethylamine (425:74:1, v/v/v) for the chiral resolution of miconazole on various cellulose-derivative columns. capes.gov.br

The following table summarizes typical HPLC conditions for the enantiomeric separation of miconazole:

| Parameter | Condition | Reference |

| Column | Lux Cellulose-3 | nih.govresearchgate.net |

| Mobile Phase | Methanol | nih.govresearchgate.net |

| Flow Rate | 1 mL/min | researchgate.netnih.gov |

| Detection Wavelength | 230 nm | researchgate.netnih.gov |

| Concentration Range | 1-200 µg/mL | researchgate.netnih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), offers a highly sensitive and specific method for the determination of miconazole. This technique is especially useful for analyzing miconazole in complex matrices such as environmental water samples and pharmaceutical formulations. ekb.egekb.egijpsr.com

One GC-MS method for analyzing miconazole in water samples involved solid-liquid extraction followed by chromatographic separation on a ZB5 column (30 m × 0.53 mm, 1.50 µm) with helium as the carrier gas. ekb.egekb.eg This method demonstrated excellent sensitivity, with a limit of detection (LOD) of 0.75 ng/mL and a limit of quantification (LOQ) of 2.50 ng/mL. ekb.eg Another study detailed a GC-FID method for the simultaneous determination of miconazole nitrate (B79036) and metronidazole (B1676534), utilizing a capillary column AE.SE-54 (15 m × 0.53 mm, i.d.) with nitrogen as the carrier gas. nih.gov A rapid GC-MS method has also been developed for the simultaneous quantification of ornidazole (B1677491) and miconazole in cream formulations using a 95% dimethyl polysiloxane column with 5% phenyl polysiloxane. ijpsr.com

Key parameters for the GC-MS analysis of miconazole are presented below:

| Parameter | Condition | Reference |

| Column | ZB5 (30 m × 0.53 mm, 1.50 µm) | ekb.egekb.eg |

| Carrier Gas | Helium | ekb.egekb.eg |

| LOD | 0.75 ng/mL | ekb.eg |

| LOQ | 2.50 ng/mL | ekb.eg |

| Linearity Range | 50-150 µg/mL | ijpsr.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for the quantification of miconazole. scholarsresearchlibrary.comakjournals.com This planar chromatographic technique is well-suited for routine quality control analysis of pharmaceutical formulations. scholarsresearchlibrary.comakjournals.com

A stability-indicating HPTLC method was developed for miconazole nitrate quantification using silica (B1680970) gel 60 GF254 plates. scholarsresearchlibrary.com The mobile phase consisted of a mixture of Toluene: Chloroform: Acetonitrile: Ammonia (B1221849) (4.5:4:2.5:0.2 v/v/v/v), and detection was performed at 226 nm. scholarsresearchlibrary.com This method yielded a Retention Factor (Rf) of 0.45 for miconazole nitrate and was linear over a concentration range of 4-60 µ g/spot . scholarsresearchlibrary.com Another HPTLC method utilized a mobile phase of ethyl acetate (B1210297) and 25% ammonia solution (25:0.5 v/v) with detection at 228 nm, resulting in an Rf value of 0.57. akjournals.com HPTLC has also been used for the simultaneous estimation of miconazole nitrate with other drugs like metronidazole and fluocinolone (B42009) acetonide. who.intajpaonline.com

The table below outlines the conditions for HPTLC analysis of miconazole:

| Parameter | Condition | Reference |

| Stationary Phase | Silica gel 60 GF254 | scholarsresearchlibrary.comwho.int |

| Mobile Phase | Toluene: Chloroform: Acetonitrile: Ammonia (4.5:4:2.5:0.2 v/v/v/v) | scholarsresearchlibrary.com |

| Detection Wavelength | 226 nm | scholarsresearchlibrary.com |

| Rf Value | 0.45 | scholarsresearchlibrary.com |

| Linearity Range | 4-60 µ g/spot | scholarsresearchlibrary.com |

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound. UV-Visible spectrophotometry and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed for these purposes.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely accessible method for the quantification of miconazole in bulk and pharmaceutical preparations. rjptonline.orgrjptonline.org The method is based on the principle that miconazole absorbs light in the UV region of the electromagnetic spectrum.

In a typical analysis, miconazole nitrate dissolved in ethanol (B145695) exhibits a maximum absorbance (λmax) at approximately 232 nm. rjptonline.orgrjptonline.org The method has been shown to be linear over a concentration range of 2-10 µg/ml. rjptonline.orgrjptonline.org Another study reported a λmax of 272 nm for miconazole nitrate in methanol. ajpamc.com An extractive spectrophotometric method has also been developed, based on the formation of an ion-pair complex between miconazole and bromocresol green dye, with an absorption maximum at 422 nm. nih.gov

Summary of UV-Visible spectrophotometric parameters for miconazole analysis:

| Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |

| Ethanol | 232 | 2-10 | rjptonline.orgrjptonline.org |

| Methanol | 272 | 5-30 | ajpamc.com |

| Methanol | 246 | 5-12 | jmpas.com |

| Chloroform (ion-pair complex) | 422 | 1-30 | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural characterization of miconazole and for studying its interactions with other molecules. pharmaexcipients.comnih.gov The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its functional groups.

The FTIR spectrum of pure miconazole nitrate displays characteristic peaks corresponding to its molecular structure. pharmaexcipients.comnih.gov These include peaks for imidazole (B134444) C-N stretching (~3180 cm⁻¹), aromatic C-H stretching (~3107 cm⁻¹), aliphatic CH₂ stretching (~2960 cm⁻¹), and aromatic C=C stretching (~1589 cm⁻¹). pharmaexcipients.com FTIR is frequently used in compatibility studies to ensure that there are no significant chemical interactions between miconazole and excipients in a formulation. pharmaexcipients.comafjbs.com The technique has also been applied to study the effects of miconazole on biological systems, such as its interaction with Candida albicans biofilms, by observing shifts in spectral peaks. mabjournal.com

Key FTIR spectral bands for miconazole nitrate are listed below:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3180 | Imidazole C-N stretching | pharmaexcipients.com |

| 3107 | Aromatic C-H stretching | pharmaexcipients.com |

| 3048 | Aromatic C-H stretching | nih.gov |

| 2960 | Aliphatic CH₂ stretching | pharmaexcipients.comnih.gov |

| 1640 | Aromatic C=N stretching | nih.gov |

| 1589 | C=C aromatic | pharmaexcipients.com |

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a principal thermoanalytical technique used to investigate the thermal properties of pharmaceutical materials. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This technique is valuable for determining the purity and physicochemical state of compounds by analyzing their melting points and enthalpy changes. pharmaexcipients.comsapub.org

In the study of miconazole nitrate, DSC has been employed to assess its compatibility with various excipients. pharmaexcipients.comsapub.orgpharmaexcipients.com The thermogram of pure miconazole nitrate exhibits a characteristic sharp endothermic peak corresponding to its melting point. For instance, one study reported the melting point of miconazole nitrate at 187.71°C. actamedicamarisiensis.ro Another study observed this peak at approximately 168°C. nih.gov When miconazole nitrate is mixed with excipients, the presence, absence, or shift of this peak provides evidence of potential interactions.

For example, in the development of solid lipid nanoparticles (SLNs) loaded with miconazole nitrate, DSC was used to confirm the drug's dispersion state. nih.gov The thermogram of the miconazole nitrate-loaded SLN showed the disappearance of the characteristic drug peak, indicating that the drug was dispersed in an amorphous state within the lipid matrix. nih.gov Similarly, when studying inclusion complexes with cyclodextrins, the modification or disappearance of the miconazole endothermic peak in the DSC thermogram of the binary systems suggests the formation of inclusion complexes. actamedicamarisiensis.ronih.gov

The table below summarizes findings from a study on the interaction of miconazole nitrate with various excipients using DSC. pharmaexcipients.comsapub.org

| Sample | Peak Temperature (°C) | Observation |

| Miconazole Nitrate (MN) | 135.3 | Characteristic melting endotherm. pharmaexcipients.comsapub.org |

| Cholesterol (CHL) | 150.6, 160.8 | Characteristic melting peaks. pharmaexcipients.comsapub.org |

| Phospholipon 90 (PL 90) | 122.4 | Characteristic peak. pharmaexcipients.comsapub.org |

| Physical Mixture (MN+CHL+PL 90) | 122.4, 135.3, 150.6, 160.8 | Retention of individual peaks indicates compatibility. pharmaexcipients.comsapub.org |

These studies demonstrate the utility of DSC in rapidly screening for drug-excipient incompatibilities, which is a critical step in preformulation studies to ensure the development of a stable and effective dosage form. pharmaexcipients.comsapub.orgpharmaexcipients.com

X-ray Diffraction (XRD) for Solid-State Characterization and Drug-Excipient Compatibility

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the solid-state properties of crystalline materials. pharmaexcipients.comsapub.org It provides information about the crystal structure, polymorphism, and degree of crystallinity of a substance. In pharmaceutical research, XRD is crucial for characterizing the solid form of an active pharmaceutical ingredient (API) and for assessing its compatibility with excipients. pharmaexcipients.comsapub.orgpharmaexcipients.com

The X-ray diffractogram of pure crystalline miconazole nitrate displays a series of sharp and narrow peaks at specific diffraction angles (2θ), which is a fingerprint of its crystalline structure. pharmaexcipients.comsapub.org One study reported characteristic peaks for miconazole nitrate at diffraction angles of 9.36°, 13.05°, 15.59°, 16.22°, 18.55°, 20.80°, 21.57°, 22.95°, 27.32°, 29.9°, 31.82°, and 36.6°. pharmaexcipients.comsapub.org The presence and intensity of these peaks can change if the drug interacts with an excipient or if its physical form is altered.

XRD is often used in conjunction with DSC to confirm findings from thermal analysis. pharmaexcipients.com For instance, in studies of miconazole nitrate with excipients like cholesterol and phospholipon 90, the retention of the characteristic drug peaks in the diffractogram of the physical mixture indicated a lack of significant interaction and confirmed the compatibility of the components. pharmaexcipients.comsapub.org

Furthermore, XRD is instrumental in characterizing drug-loaded formulations. In the case of miconazole-containing hot-melt extruded films, the absence of crystalline peaks corresponding to the drug in the final product suggested that miconazole was molecularly dispersed in an amorphous state within the polymer matrix. nih.gov Similarly, in miconazole nitrate-loaded solid lipid nanoparticles, the disappearance of the drug's characteristic peaks in the XRD pattern confirmed that the drug was not in its crystalline form within the nanoparticles. nih.gov

The following table presents characteristic XRD peaks for miconazole nitrate from a research study. pharmaexcipients.comsapub.org

| Diffraction Angle (2θ) |

| 9.36° |

| 13.05° |

| 15.59° |

| 16.22° |

| 18.55° |

| 20.80° |

| 21.57° |

| 22.95° |

| 27.32° |

| 29.90° |

| 31.82° |

| 36.60° |

These findings underscore the importance of XRD in solid-state characterization, providing essential information for the development of stable and effective pharmaceutical formulations of miconazole. pharmaexcipients.comsapub.orgpharmaexcipients.com

Method Validation Parameters in Research Applications (e.g., Linearity, Precision, Accuracy, Specificity, Robustness, Limits of Detection and Quantification)

Validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for method validation, which include parameters such as linearity, precision, accuracy, specificity, robustness, and limits of detection (LOD) and quantification (LOQ). ijpsjournal.comnih.govijpbs.net Numerous studies have developed and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), for the determination of miconazole in various matrices. ijpsjournal.comnih.gov

Linearity: This parameter demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. For miconazole, linearity has been established over various concentration ranges in different studies. For example, one HPLC method showed linearity in the range of 10 to 50 mg/L, while another reported a range of 5-100 µg/mL. researchgate.netnih.govoup.com A UV spectrophotometry method demonstrated linearity between 2-10 µg/ml. rjptonline.org

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For miconazole analysis, methods have consistently shown good precision with low relative standard deviation (%RSD) values, typically less than 2%. rjptonline.orgresearchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and the amount recovered is measured. High recovery percentages, typically between 98-102%, indicate the accuracy of the method. researchgate.netresearchgate.net

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of miconazole analysis, specificity is demonstrated by the ability of the method to separate the miconazole peak from other components in the sample. ijpsjournal.com

Robustness: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these parameters can include changes in mobile phase composition, flow rate, and column temperature. fabad.org.tr

Limits of Detection (LOD) and Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values indicate the sensitivity of the method. For miconazole, reported LOD and LOQ values vary depending on the analytical technique and instrumentation used. One study reported an LOD of 2.24 mg/L and an LOQ of 7.47 mg/L for an HPLC method. researchgate.net Another study found an LOD of 1.06 µg/mL and an LOQ of 3.21 µg/mL. fabad.org.tr A UV spectrophotometry method reported an LOD of 1.868 µg/ml and an LOQ of 2.760 µg/ml. rjptonline.org

The table below provides a summary of validation parameters for an analytical method for miconazole nitrate. rjptonline.org

| Validation Parameter | Result |

| Linearity Range | 2-10 µg/ml |

| Correlation Coefficient (R²) | 0.999 |

| Accuracy (% Recovery) | 98.36% |

| Precision (%RSD, Intra-day) | 1.606 |

| Precision (%RSD, Inter-day) | 2.077 |

| Limit of Detection (LOD) | 1.868 µg/ml |

| Limit of Quantitation (LOQ) | 2.760 µg/ml |

| Robustness (%RSD) | < 1.0 |

Application of Stability-Indicating Methods for Research Formulations (e.g., Forced Degradation Studies)

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. ijpsjournal.comzenodo.org A key part of developing such a method is conducting forced degradation studies, also known as stress testing. ijpsjournal.comamazonaws.com In these studies, the drug substance is subjected to harsh conditions, such as acidic and basic hydrolysis, oxidation, heat, and light, to accelerate its degradation. ijpsjournal.comamazonaws.com The goal is to generate degradation products and demonstrate that the analytical method can effectively separate the intact drug from these degradants, thus proving its specificity and stability-indicating capability. ijpsjournal.com

Several stability-indicating HPLC methods have been developed for the analysis of miconazole nitrate in bulk and in various formulations. ijpsjournal.comnih.govoup.comzenodo.org These methods are crucial for assessing the stability of research formulations and for determining the shelf-life of the final product.

In a typical forced degradation study of miconazole, the drug is exposed to the following conditions:

Acidic Hydrolysis: The drug is treated with an acid (e.g., 1N HCl) and heated. scholarsresearchlibrary.comijpsonline.com

Alkaline Hydrolysis: The drug is treated with a base (e.g., 1N NaOH) and heated. scholarsresearchlibrary.comijpsonline.com

Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide. amazonaws.comscholarsresearchlibrary.com

Thermal Degradation: The drug is exposed to high temperatures in an oven. amazonaws.com

Photolytic Degradation: The drug solution or solid is exposed to UV or fluorescent light. amazonaws.comscholarsresearchlibrary.com

The resulting stressed samples are then analyzed by the developed analytical method. For a method to be considered stability-indicating, the chromatograms should show well-resolved peaks for miconazole and its degradation products, with no interference between them. ijpsjournal.com

One study using a High-Performance Thin-Layer Chromatography (HPTLC) method for miconazole nitrate subjected the drug to acid and alkaline hydrolysis, oxidation, and photolysis. The results showed that miconazole nitrate undergoes degradation under acidic and basic conditions, with several degradation peaks appearing in the chromatograms. scholarsresearchlibrary.com Another HPLC-based study demonstrated that miconazole was susceptible to both acid and base hydrolytic conditions. ijpsonline.com The ability to separate the parent drug from these degradation products confirmed the stability-indicating nature of the developed methods. scholarsresearchlibrary.comijpsonline.com

The following table summarizes the findings of a forced degradation study on miconazole nitrate using an HPTLC method. scholarsresearchlibrary.com

| Stress Condition | Observation |

| Acid Hydrolysis (1N HCl, 80°C, 2h) | Degradation observed, with three new peaks at Rf values of 0.13, 0.20, and 0.23. |

| Base Hydrolysis (1N NaOH, 80°C, 2h) | Degradation observed, with peaks at similar Rf values as acid degradation and additional small peaks at Rf 0.10 and 0.35. |

| Oxidative Degradation (6% H₂O₂, 80°C, 2h) | Not specified in the provided abstract. |

| Photochemical Degradation (Sunlight, 48h) | Not specified in the provided abstract. |

The development and application of stability-indicating methods are fundamental in pharmaceutical research to ensure that new formulations of this compound are stable, safe, and effective.

Computational and Modeling Approaches in S Miconazole Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational methods used to predict the interaction between a small molecule (ligand), such as (S)-miconazole, and a larger molecule, typically a protein or a cyclodextrin (B1172386). These studies are crucial for understanding the mechanisms of action and for the design of new therapeutic strategies.

Prediction of Enantioseparation and Chiral Discrimination Mechanisms

The separation of miconazole (B906) enantiomers is a significant challenge in pharmaceutical analysis. Molecular docking has been successfully employed to predict the enantioseparation of miconazole using various chiral selectors, including cyclodextrin derivatives. researchgate.net Computational simulations can elucidate the chiral recognition mechanism by examining the interactions between the enantiomers and the chiral stationary phase (CSP). researchgate.netmediresonline.org

Studies have shown that the enantiomeric separation of imidazole (B134444) analytes on polysaccharide-based CSPs is a result of a combination of hydrogen bonds, π-π interactions, hydrophobic interactions, and dipole-dipole interactions. researchgate.netmediresonline.org By calculating the interaction energies, molecular docking can predict which enantiomer forms a more stable complex with the chiral selector, and thus, the elution order in chromatographic separations. For instance, docking studies have suggested that (R)-miconazole forms more stable interactions with certain cyclodextrin derivatives than this compound, leading to the earlier elution of this compound. researchgate.net

These theoretical models have demonstrated a good capability to predict the chiral separation and provide a qualitative estimation of the chiral recognition mechanism, which often correlates well with experimental findings from techniques like capillary electrophoresis. researchgate.net

Host-Guest Interaction Analysis (e.g., with Cyclodextrins)

Cyclodextrins (CDs) are frequently used as host molecules to form inclusion complexes with guest molecules like miconazole, enhancing their solubility and stability. researchgate.netactamedicamarisiensis.ro Molecular modeling is instrumental in analyzing these host-guest interactions.

Theoretical and experimental studies have investigated miconazole/cyclodextrin/acid complexes. researchgate.net It has been shown that the dichlorobenzene-CH2-O- group of miconazole is the most likely fragment to be included in the cyclodextrin cavity, leading to the most stable complex. researchgate.net The presence of acidic compounds can either stabilize or destabilize the complex depending on their conformation and structure. researchgate.net

The stability of these inclusion complexes can be influenced by several factors:

The formation of hydrogen bonds between the guest and the host. ualberta.ca

The modification of the cyclodextrin ring, for example, with hydroxypropyl groups, which can enlarge the cavity and create new opportunities for hydrogen bonding. ualberta.ca

The type of cyclodextrin used (e.g., β-CD vs. γ-CD), as their cavities have different sizes and properties. ualberta.ca

Interactive Table: Host-Guest Interaction Data

| Guest Molecule | Host Molecule | Key Interaction Fragment | Stabilizing/Destabilizing Factors |

|---|---|---|---|

| This compound | β-Cyclodextrin | Dichlorobenzene-CH2-O- group | Hydrogen bonding, van der Waals forces |

| This compound | Hydroxypropyl-β-cyclodextrin | Dichlorobenzene-CH2-O- group | Enlarged cavity, increased hydrogen bonding |

| This compound | Sulfated-β-cyclodextrin | Dichlorobenzene-CH2-O- group | Electrostatic interactions |

Ligand-Target Interaction Profiling and Binding Energy Calculations

Molecular docking is a key tool for profiling the interaction between a ligand like this compound and its biological targets. actascientific.com This process involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. auctoresonline.org The strength of this interaction is quantified by calculating the binding energy.

Lower binding energy values indicate a more stable complex and a higher binding affinity between the ligand and the target. actascientific.com These calculations are crucial for:

Identifying potential biological targets. mdpi.com

Understanding the mechanism of action at a molecular level. auctoresonline.org

Guiding the design of more potent and selective drugs. researchgate.net

For example, docking studies have been used to investigate the binding of miconazole to various protein targets, revealing key amino acid residues involved in the interaction. researchgate.net The binding energies calculated from these studies can help to rank potential drug candidates and prioritize them for further experimental testing. researchgate.netnih.gov

Interactive Table: Binding Energy Data

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Miconazole | Aromatase Complex with HEM | - | Not specified |

| Miconazole | SARS-CoV-2 Main Protease | - | His41, Leu27, Asn142, Glu166, Gln189 |

| Thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidine-2,6(3H)-dithione | CDK-8 (PDB code: 5FGK) | - | Not specified |

Quantum Chemical Calculations (e.g., AM1, PM3, Density Functional Theory (DFT))

Quantum chemical calculations provide a more detailed and accurate description of the electronic structure of molecules compared to classical molecular mechanics methods. northwestern.edu These methods are used to study the geometry, energy, and properties of molecules like this compound and its complexes.

Commonly used semi-empirical methods include Austin Model 1 (AM1) and Parametric Model 3 (PM3). uni-muenchen.denih.gov These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.de While computationally less expensive than higher-level methods, they can provide valuable insights, especially for larger systems. peerj.com For instance, AM1 calculations have been used to study the stability of miconazole-cyclodextrin complexes. researchgate.net

Density Functional Theory (DFT) is a more rigorous quantum mechanical method that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de DFT calculations can be used to accurately predict molecular properties and reaction energies, making them valuable for studying the reactivity and interaction of this compound. peerj.com

Statistical Experimental Design and Optimization (e.g., Full Factorial Design, Response Surface Methodology) for Formulation Development

The development of effective drug formulations is a complex process involving multiple variables. Statistical experimental design techniques, such as full factorial design and response surface methodology, are powerful tools for systematically investigating the influence of different formulation and processing variables on the final product characteristics. mdpi.compermegear.com

These methods allow for the efficient exploration of the experimental space and the identification of optimal conditions. nih.gov For example, a 2³ full factorial design has been used to develop and optimize miconazole-based microemulsions. mdpi.comnih.gov In this approach, independent variables such as the concentration of oil, surfactant, and cosurfactant are systematically varied, and their effects on dependent variables like droplet size, work of adhesion, and diffusion coefficient are analyzed. mdpi.com